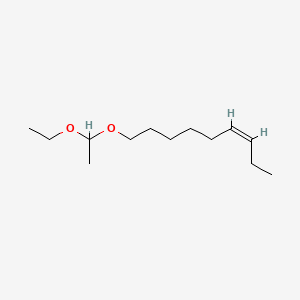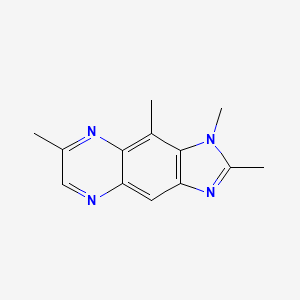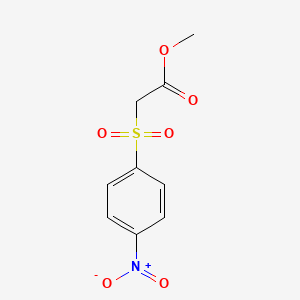
Isodecyl dihydrogen phosphate, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isodecyl dihydrogen phosphate, potassium salt: is a white to off-white solid compound that is soluble in water and exhibits ionic characteristics . It is known for its surface-active properties under certain conditions . The compound is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isodecyl dihydrogen phosphate, potassium salt typically involves the reaction of isodecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction conditions include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where isodecyl alcohol is reacted with phosphoric acid. The mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques to obtain the final compound in solid form .
Chemical Reactions Analysis
Types of Reactions: Isodecyl dihydrogen phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different phosphate derivatives.
Substitution: It can participate in substitution reactions where the isodecyl group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of isodecyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or other electrophiles are typically employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Various phosphate esters.
Substitution: Different alkyl phosphate derivatives.
Hydrolysis: Isodecyl alcohol and phosphoric acid.
Scientific Research Applications
Chemistry: Isodecyl dihydrogen phosphate, potassium salt is used as a surfactant in various chemical reactions and formulations. Its surface-active properties make it valuable in the synthesis of emulsions and dispersions .
Biology: In biological research, the compound is used in the preparation of buffer solutions and as a reagent in biochemical assays. Its ionic nature helps in maintaining the stability of biological samples .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs .
Industry: Industrially, this compound is used in the formulation of cleaning agents, detergents, and personal care products. Its surfactant properties help in the removal of dirt and grease .
Mechanism of Action
The mechanism of action of isodecyl dihydrogen phosphate, potassium salt involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps in the emulsification and dispersion of hydrophobic substances. The compound interacts with molecular targets such as lipid membranes, enhancing the solubility and stability of various compounds .
Comparison with Similar Compounds
- Decyl dihydrogen phosphate, potassium salt
- Nonyl dihydrogen phosphate, potassium salt
- Octyl dihydrogen phosphate, potassium salt
Comparison: Isodecyl dihydrogen phosphate, potassium salt is unique due to its specific isodecyl group, which imparts distinct surface-active properties compared to other similar compounds. The length and branching of the isodecyl group influence the compound’s solubility, micelle formation, and overall effectiveness as a surfactant .
Properties
CAS No. |
93820-31-6 |
|---|---|
Molecular Formula |
C10H23KO4P+ |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
potassium;8-methylnonyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P.K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;/h10H,3-9H2,1-2H3,(H2,11,12,13);/q;+1 |
InChI Key |
MBUNIKFTGFLWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOP(=O)(O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


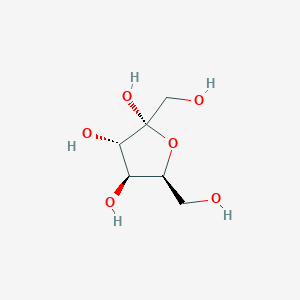

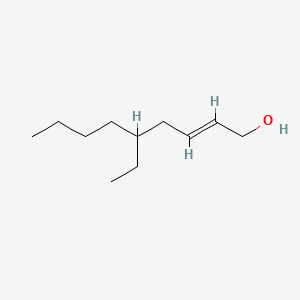
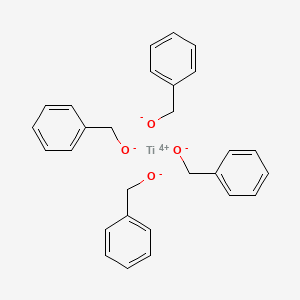
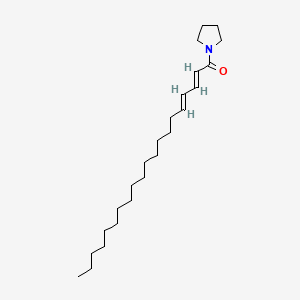
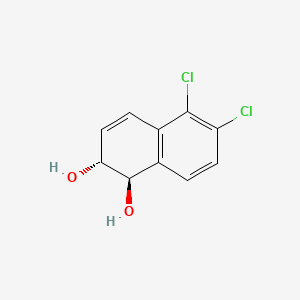
![2,5-bis[(3R)-3-butyloctyl]benzene-1,4-diol](/img/structure/B15176934.png)
